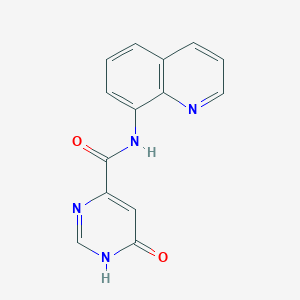

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-quinolin-8-yl-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-12-7-11(16-8-17-12)14(20)18-10-5-1-3-9-4-2-6-15-13(9)10/h1-8H,(H,18,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWWYSVGNKVLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=O)NC=N3)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide typically involves the condensation of 6-hydroxyquinoline with pyrimidine-4-carboxylic acid derivatives under specific reaction conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted amides and thioamides.

Scientific Research Applications

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline and pyrimidine moieties allow it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of quinoline-pyrimidine hybrids. Below is a detailed comparison with analogous compounds reported in recent literature:

Structural Analogues and Substituent Effects

Key Observations :

- Hydroxyl vs.

- Carboxamide vs. Acrylamide Linkers : The carboxamide linkage in the target compound may offer greater conformational rigidity than the acrylamide moiety in 6n , influencing binding specificity .

- Metal Coordination : Sulfonamide hybrids (e.g., 6a, 6e ) exhibit metal-binding capabilities, a feature absent in the target compound but critical for applications in catalysis or crystallography .

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to lipophilic analogues like 6n or 8k , which require organic solvents for biological testing .

- Stability : Sulfonamide-metal hybrids (6a, 6e ) exhibit high crystallinity and thermal stability, whereas the target compound’s stability is inferred from its aromatic and hydrogen-bonding motifs .

Biological Activity

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an enzyme inhibitor and has been explored for its anticancer and antimicrobial properties. Its unique structure, combining quinoline and pyrimidine moieties, allows for interactions with various biological targets, making it a candidate for drug development.

The mechanism of action of this compound primarily involves its ability to bind to specific enzymes, inhibiting their activity. This interaction can block critical biological pathways, which is beneficial in the context of cancer therapy and antimicrobial treatments. The compound's hydroxyl group and carboxamide functionality enhance its reactivity and ability to form hydrogen bonds with target proteins, facilitating effective binding.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that this compound can effectively reduce the viability of cancer cells while exhibiting low cytotoxicity towards normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, potentially through inhibition of bacterial enzymes crucial for survival. This makes it a candidate for further development as an antimicrobial agent.

Case Studies and Experimental Data

- Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth with IC50 values ranging from 10 to 30 µM, depending on the cell type. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, indicating promising antibacterial properties.

- Enzyme Inhibition Studies : The compound was evaluated as a potential inhibitor of specific kinases involved in cancer progression. Molecular docking studies suggested strong binding affinities (binding energy < -9 kcal/mol) to targets such as CDK1 and PKMYT1, supporting its role as a kinase inhibitor.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 10 - 30 | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 15 | Inhibition of bacterial enzyme activities |

| Antimicrobial | Escherichia coli | 20 | Disruption of bacterial metabolism |

| Enzyme Inhibition | CDK1 | N/A | Competitive inhibition |

| Enzyme Inhibition | PKMYT1 | N/A | Binding to active site |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically follows multi-step routes involving:

- Coupling reactions : Amide bond formation between pyrimidine-4-carboxylic acid derivatives and quinolin-8-amine using activating agents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo(4,5-b)pyridinium 3-oxid hexafluorophosphate) .

- Hydroxylation : Selective introduction of the hydroxyl group at position 6 of the pyrimidine ring via nucleophilic substitution or oxidation .

- Critical conditions : Solvent choice (e.g., DMF for polar intermediates), temperature control (40–80°C for coupling), and purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons (quinoline and pyrimidine rings) and amide bond formation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and target interactions of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites .

- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina. For example, the quinoline moiety may interact with hydrophobic pockets, while the hydroxyl group participates in hydrogen bonding .

- Machine learning : Train models on existing SAR data from structurally similar compounds (e.g., pyrimidine-carboxamides) to predict IC₅₀ values .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-response validation : Conduct parallel assays (e.g., MTT for cytotoxicity, enzymatic inhibition assays) under standardized conditions (pH 7.4, 37°C) .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may confound activity measurements .

- Orthogonal assays : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. How can reaction engineering improve the scalability of synthesizing this compound?

- Methodological Answer :

- Flow chemistry : Optimize continuous-flow reactors for amide coupling steps to enhance heat/mass transfer and reduce side reactions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Membrane separation : Use nanofiltration to isolate the product from unreacted reagents, reducing reliance on column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.